Cas no 2137579-04-3 ({2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol)

{2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol structure
2137579-04-3 structure
Product name:{2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol
CAS No:2137579-04-3
MF:C16H31NO
MW:253.423444986343
CID:6075565
PubChem ID:165477413

{2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol Chemical and Physical Properties

Names and Identifiers

    • 2137579-04-3
    • {2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol
    • EN300-800314
    • {2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol
    • Inchi: 1S/C16H31NO/c1-5-15(4)6-8-17(9-7-15)11-14-10-16(14,12-18)13(2)3/h13-14,18H,5-12H2,1-4H3
    • InChI Key: AAKVMRPJHAYJRY-UHFFFAOYSA-N
    • SMILES: OCC1(C(C)C)CC1CN1CCC(C)(CC)CC1

Computed Properties

  • Exact Mass: 253.240564612g/mol
  • Monoisotopic Mass: 253.240564612g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5Ų
  • XLogP3: 3.6

{2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-800314-0.5g
{2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol
2137579-04-3 95%
0.5g
$1084.0 2024-05-21
Enamine
EN300-800314-0.1g
{2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol
2137579-04-3 95%
0.1g
$993.0 2024-05-21
Enamine
EN300-800314-5.0g
{2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol
2137579-04-3 95%
5.0g
$3273.0 2024-05-21
Enamine
EN300-800314-0.05g
{2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol
2137579-04-3 95%
0.05g
$948.0 2024-05-21
Enamine
EN300-800314-1.0g
{2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol
2137579-04-3 95%
1.0g
$1129.0 2024-05-21
Enamine
EN300-800314-0.25g
{2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol
2137579-04-3 95%
0.25g
$1038.0 2024-05-21
Enamine
EN300-800314-10.0g
{2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol
2137579-04-3 95%
10.0g
$4852.0 2024-05-21
Enamine
EN300-800314-2.5g
{2-[(4-ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol
2137579-04-3 95%
2.5g
$2211.0 2024-05-21

{2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol Related Literature

Additional information on {2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol

Introduction to {2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol (CAS No. 2137579-04-3)

{2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol is a complex organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 2137579-04-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The presence of multiple functional groups, including a cyclopropyl ring and an ethylmethylpiperidine moiety, contributes to its intricate chemical properties and potential therapeutic applications.

The structural composition of {2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol is characterized by its highly substituted cyclopropyl group and the N-substituted piperidine ring. The cyclopropyl ring is known for its ability to enhance the lipophilicity of molecules, which can be crucial for membrane permeability and oral bioavailability. On the other hand, the 4-Ethyl-4-methylpiperidin-1-yl moiety introduces a secondary amine functionality, which is often exploited in drug design for its potential interactions with biological targets. The propan-2-yl group further modifies the molecule's electronic and steric properties, influencing its overall pharmacokinetic behavior.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of {2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol with greater accuracy. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. For instance, preliminary docking studies have indicated potential interactions with COX enzymes, which are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the compound's structure suggests it might interact with serotonin receptors, which are implicated in various neurological disorders.

The synthesis of {2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)cyclopropyl}methanol presents unique challenges due to its complex stereochemistry. Traditional synthetic routes often require multi-step processes involving protection-deprotection strategies to achieve the desired regioselectivity and stereoselectivity. However, recent innovations in catalytic methods have simplified some of these steps, making the synthesis more efficient and scalable. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the cyclopropyl ring and introduce the piperidine moiety in a single step.

One of the most exciting aspects of studying {2-[(4-Ethyl-4-methylpiperidin-1-yl)methyl]-1-(propan-2-y)cyclopropy lmethanol is its potential in developing novel therapeutic agents. The compound's structural features align well with current trends in drug discovery, particularly in targeting central nervous system (CNS) disorders. Researchers are exploring its efficacy as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the compound to cross the blood-brain barrier is a critical factor in its potential application as a CNS drug.

In vitro studies have shown that {2-[ (4-Eth yl -4 -methyl piperidin -1 -y l )m eth y l ] -1 -( pro pan -2 -y l )cyc lo prop y lmethanol } exhibits moderate affinity for certain neurotransmitter receptors. This has led to investigations into its effects on motor function and cognitive processes. For instance, animal models have demonstrated that the compound can modulate dopamine release in the striatum, which is relevant to conditions like Parkinson's disease. Further research is needed to fully understand these effects and determine optimal dosing regimens.

The pharmacokinetic profile of { [ 2 -( ( 4 -E th y l -4 -m eth y l p ip er idin e -1 -y l )me t h y l ] -1 -( pro pan -2 -y l )cyc lo prop y lmethanol } is another area of active investigation. Initial studies suggest that the compound has a reasonable bioavailability following oral administration, which is essential for therapeutic efficacy. However, issues related to metabolic stability and excretion need to be addressed. Advances in metabolic profiling techniques have helped researchers identify key enzymes involved in the degradation of this compound, providing insights into potential drug-drug interactions.

Future directions in the study of { [ 2 -( ( 4 -E th y l -4 -m eth y l p ip er idin e -1 -y l )me t h y l ] -1 -( pro pan -2 -y l )cyc lo prop y lmethanol } include exploring its role in combination therapies. The ability to synergize with existing drugs could enhance therapeutic outcomes while minimizing side effects. Additionally, green chemistry approaches are being adopted to develop more sustainable synthetic routes for this compound. These efforts aim to reduce waste and energy consumption without compromising on yield or purity.

In conclusion, { [ 2 -( ( 4 -E th y l -4 m eth y lp ip er idine e nol ] methanol (CAS No. 2137579- 04- 3) represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with emerging research findings, suggest numerous possibilities for treating various diseases. As our understanding of this compound grows, so too does the potential for it to make a significant impact on human health.

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